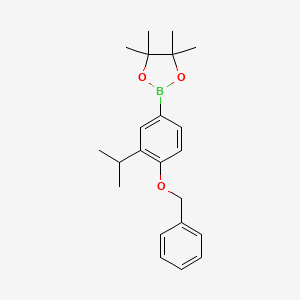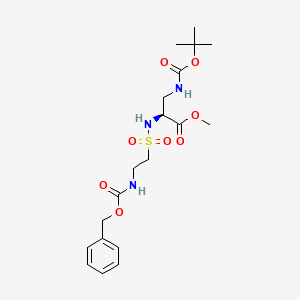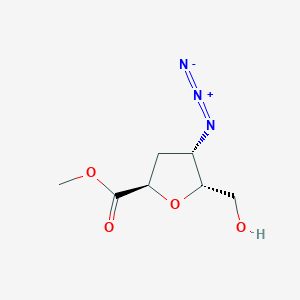
methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is a complex organic compound that features an azido group, a hydroxymethyl group, and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate typically involves multiple steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected sugar derivative.
Azidation: Introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.
Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Cyclization: Formation of the tetrahydrofuran ring is achieved through cyclization reactions, which may involve acid or base catalysis.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide for azidation, various nucleophiles for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Bioconjugation: The azido group allows for click chemistry applications, facilitating the attachment of various biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate depends on its specific application. For instance, in medicinal chemistry, the azido group can be reduced to an amine, which may interact with biological targets such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate: Lacks the azido group, making it less reactive in certain chemical reactions.
Methyl (2R,4S,5R)-4-azido-5-(methoxymethyl)tetrahydrofuran-2-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its chemical properties and reactivity.
Uniqueness
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is unique due to the presence of both an azido group and a hydroxymethyl group, which provide versatile reactivity and potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H11N3O4 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)5-2-4(9-10-8)6(3-11)14-5/h4-6,11H,2-3H2,1H3/t4-,5+,6-/m0/s1 |
InChI-Schlüssel |
FAFWVWDWMIPWQR-JKUQZMGJSA-N |
Isomerische SMILES |
COC(=O)[C@H]1C[C@@H]([C@@H](O1)CO)N=[N+]=[N-] |
Kanonische SMILES |
COC(=O)C1CC(C(O1)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


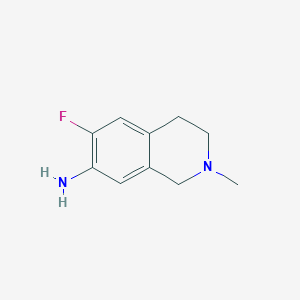
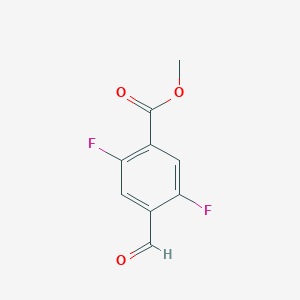

![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)
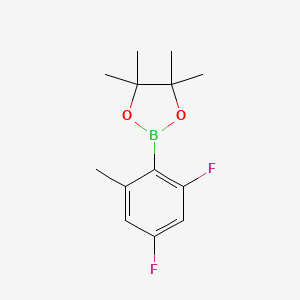

![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
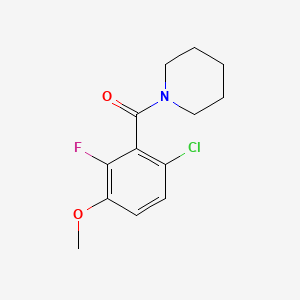
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
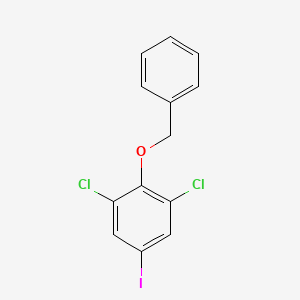
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)

